(2-Bromo-pyridin-4-yloxy)-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo Pyridin 4 Yloxy Acetic Acid and Its Analogues
Strategies for Constructing the 4-Pyridyloxy-acetic Acid Moiety
The formation of the ether linkage is a critical step in assembling the 4-pyridyloxy-acetic acid structure. This is typically achieved through nucleophilic substitution reactions.
One of the most fundamental and widely used methods for constructing the ether linkage in pyridyloxy-acetic acids is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of a 4-hydroxypyridine (B47283) precursor to form a pyridin-4-olate (B372684) anion, which then acts as a nucleophile. libretexts.org This nucleophile subsequently attacks an alkyl halide, such as an ester of bromoacetic acid, in an SN2 reaction to form the desired ether. libretexts.orgmasterorganicchemistry.com
The choice of base and solvent is crucial for the success of this reaction. numberanalytics.com Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the 4-hydroxypyridine. nih.gov Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide, leading to higher yields. numberanalytics.com It is important to note that 4-hydroxypyridine exists in equilibrium with its tautomer, pyridin-4(1H)-one. Alkylation can occur on either the nitrogen or the oxygen atom, but O-alkylation is favored under these conditions to form the pyridyloxy ether. researchgate.net
Table 1: Conditions for Williamson Ether Synthesis
| Base | Solvent | Typical Substrate | Outcome |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 4-Hydroxypyridine | High yield of O-alkylation product. numberanalytics.comnih.gov |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 4-Hydroxypyridine | High yield of O-alkylation product. numberanalytics.com |
The alkylating agent in this synthesis is typically an ester of a haloacetic acid, most commonly ethyl bromoacetate (B1195939) or tert-butyl bromoacetate. nih.gov The reaction of the pyridin-4-olate with the haloacetate proceeds via an SN2 mechanism. libretexts.orglibretexts.org For this reason, primary halides like bromoacetates are ideal electrophiles, as they are less sterically hindered and less prone to undergoing competing elimination reactions. libretexts.orglibretexts.org
The reaction is generally carried out by first forming the alkoxide at a low temperature (e.g., 0 °C) and then adding the haloacetate, allowing the reaction to proceed at room temperature. nih.gov After the etherification is complete, the ester group of the resulting product can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. researchgate.net
Introduction and Manipulation of the Bromine Substituent at Position 2
The introduction of a bromine atom at the 2-position of the pyridine (B92270) ring is a key step that can be achieved either by direct bromination or by using a pre-brominated precursor.
Direct electrophilic bromination of the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. researchgate.netchemrxiv.org Such reactions often require harsh conditions, such as high temperatures and the presence of oleum, and typically lead to substitution at the 3-position. researchgate.netchemrxiv.orgwikipedia.org
However, alternative strategies have been developed. One approach involves the activation of the pyridine ring. For instance, the formation of a pyridine N-oxide increases the ring's electron density, making it more susceptible to electrophilic substitution. researchgate.netresearchgate.net The N-oxide can then be brominated, often yielding a mixture of 2-bromo and 4-bromo products. researchgate.net Another method involves a directed metalation approach, where the pyridine is first lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with a bromine source. wikipedia.org
A more common and often more efficient strategy is to start with a pyridine precursor that is already brominated at the 2-position. A widely used precursor is 2-bromo-4-hydroxypyridine (B1272042). frontierspecialtychemicals.comsigmaaldrich.com This intermediate can then undergo the etherification reactions described in section 2.1.
The synthesis of 2-bromopyridine (B144113) derivatives can be achieved from 2-aminopyridine (B139424) via a Sandmeyer-type reaction. wikipedia.orgorgsyn.orggoogle.com This involves the diazotization of 2-aminopyridine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid and bromine, which yields 2-bromopyridine with high efficiency. orgsyn.org This 2-bromopyridine can then be converted to 2-bromo-4-hydroxypyridine through subsequent functional group manipulations.
Table 2: Comparison of Bromination Strategies
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂, HBr, Br₂ | High yield, reliable method for introducing bromine at the 2-position. wikipedia.orgorgsyn.org |
| N-Oxide Bromination | Pyridine | Peracetic acid, POBr₃ | Activates the ring, but may result in a mixture of isomers. researchgate.net |
Multi-Step Synthesis Pathways and Optimization Strategies
A logical multi-step synthesis for (2-Bromo-pyridin-4-yloxy)-acetic acid involves a sequence of reactions that build the molecule in a controlled manner. researchgate.netvapourtec.comresearchgate.net A common pathway begins with the synthesis of a key intermediate, 2-bromo-4-hydroxypyridine. frontierspecialtychemicals.comsigmaaldrich.com
A plausible synthetic route is as follows:
Bromination: Start with 2-aminopyridine and perform a Sandmeyer reaction to produce 2-bromopyridine. wikipedia.orgorgsyn.org
Hydroxylation: Convert 2-bromopyridine to 2-bromo-4-hydroxypyridine.
Etherification: React 2-bromo-4-hydroxypyridine with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a strong base like sodium hydride in an aprotic polar solvent like DMF. numberanalytics.comnih.gov This forms ethyl (2-bromo-pyridin-4-yloxy)-acetate.
Hydrolysis: Hydrolyze the ester group of ethyl (2-bromo-pyridin-4-yloxy)-acetate using either acidic or basic conditions to yield the final product, this compound. researchgate.net
Optimization of this pathway involves refining the reaction conditions for each step to maximize yield and purity. numberanalytics.comsyrris.jp For the Williamson ether synthesis step, careful control of temperature and the choice of base and solvent are critical to favor the desired SN2 reaction and minimize side products. numberanalytics.comlibretexts.org Flow chemistry techniques are also being explored for multi-step syntheses to improve efficiency, reduce waste, and allow for automated production. syrris.jp
Derivatization from Related Pyridine Building Blocks
The synthesis of this compound and its analogues can be efficiently achieved through the chemical modification of pre-existing pyridine rings. This strategy leverages commercially available or readily synthesized pyridine derivatives as foundational building blocks, which are then functionalized to introduce the desired oxy-acetic acid side chain. Key starting materials for these transformations include halogenated hydroxypyridines and di-halogenated pyridines, which offer reactive sites for nucleophilic substitution reactions.
One of the most direct methods involves the O-alkylation of a 2-bromo-4-hydroxypyridine core. innospk.comresearchgate.net This compound, which exists in tautomeric equilibrium with 2-bromo-1H-pyridin-4-one, provides a nucleophilic oxygen atom that can be targeted by appropriate electrophiles to build the ether linkage. The hydroxyl group's reactivity is central to this synthetic route, allowing for the straightforward attachment of the acetic acid moiety. innospk.com
Alternatively, di-halogenated pyridines such as 2-bromo-4-chloropyridine (B1272041) serve as versatile precursors. medchemexpress.comnih.gov In this approach, the synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is particularly susceptible to displacement by a nucleophile due to the electron-withdrawing nature of the pyridine nitrogen atom, which stabilizes the intermediate Meisenheimer complex. stackexchange.comvaia.com This inherent reactivity allows for the selective introduction of an oxygen-containing substituent at the C4-position.
Synthesis via O-Alkylation of 2-Bromo-4-hydroxypyridine
The Williamson ether synthesis is the classic and most common method for the O-alkylation of 2-bromo-4-hydroxypyridine. In this reaction, the hydroxyl group of 2-bromo-4-hydroxypyridine is first deprotonated by a suitable base to form a more nucleophilic pyridinoxide anion. This anion then reacts with an alkylating agent containing the acetic acid framework, typically an ester of a haloacetic acid like ethyl bromoacetate or ethyl chloroacetate. The reaction is generally performed in a polar aprotic solvent to facilitate the nucleophilic attack. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.
The general reaction scheme is as follows:
Deprotonation: 2-bromo-4-hydroxypyridine reacts with a base (e.g., NaH, K₂CO₃) to form the corresponding sodium or potassium salt.
Nucleophilic Substitution: The pyridinoxide salt attacks the haloacetate ester, displacing the halide and forming the ether linkage.
Hydrolysis: The ester product is treated with an acid or base (e.g., NaOH, HCl) to cleave the ester and afford the target carboxylic acid.
An analogous reaction involves the S-alkylation of a pyridinethione with chloroacetic acid, demonstrating the utility of haloacetic acids in functionalizing pyridine rings at heteroatoms. nih.gov
Table 1: Representative Reaction Scheme for O-Alkylation This table presents a generalized, interactive representation of the O-alkylation synthesis route.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 2-Bromo-4-hydroxypyridine | Base (e.g., NaH, K₂CO₃) | 2-Bromo-4-pyridinolate salt | Deprotonation |
| 2 | 2-Bromo-4-pyridinolate salt | Haloacetic acid ester (e.g., BrCH₂COOEt) | Ethyl (2-bromo-pyridin-4-yloxy)-acetate | Williamson Ether Synthesis |
| 3 | Ethyl (2-bromo-pyridin-4-yloxy)-acetate | Acid or Base (e.g., NaOH, H₂O) | This compound | Ester Hydrolysis |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Another powerful method for preparing the target compound and its analogues starts from 2-bromo-4-chloropyridine. nih.gov The pyridine ring is considered electron-deficient, and this effect is particularly pronounced at the C2 and C4 positions, making the chlorine atom at C4 a suitable leaving group for nucleophilic aromatic substitution (SNAr). stackexchange.com
In this synthetic pathway, 2-bromo-4-chloropyridine is treated with a nucleophile such as the salt of glycolic acid (HOCH₂COOH) or one of its protected derivatives. The reaction typically requires heat and is often carried out in a polar, high-boiling point solvent like DMF or DMSO to facilitate the substitution. If a protected form of glycolic acid is used, a subsequent deprotection step is necessary to reveal the final carboxylic acid.
The mechanism involves the attack of the oxygen nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. vaia.com This intermediate is stabilized by the delocalization of the negative charge, including onto the electronegative ring nitrogen. The subsequent loss of the chloride ion re-aromatizes the ring and yields the substituted product.
Table 2: Representative Reaction Scheme for SNAr This table presents a generalized, interactive representation of the SNAr synthesis route.
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 2-Bromo-4-chloropyridine | Glycolic acid salt (e.g., KOCH₂COOK) or protected equivalent | This compound | Nucleophilic Aromatic Substitution (SNAr) |
This derivatization approach highlights the versatility of substituted pyridines as synthons in medicinal chemistry and materials science, allowing for the construction of complex molecules from simpler, well-characterized building blocks.
Chemical Reactivity and Transformations of 2 Bromo Pyridin 4 Yloxy Acetic Acid
Reactivity of the Pyridine (B92270) Ring System under Various Conditions
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density of the ring carbons, particularly at the positions ortho (2- and 6-) and para (4-) to it. This inherent electronic property makes the pyridine ring in (2-Bromo-pyridin-4-yloxy)-acetic acid susceptible to nucleophilic attack.
The positions at C-2 and C-4 are especially activated towards nucleophilic aromatic substitution because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. nih.gov In contrast, attack at the C-3 or C-5 positions does not allow for this stabilization, making substitution at these sites less favorable. nih.gov The presence of a bromine atom at the C-2 position further enhances the electrophilicity of this site, making it the primary center for nucleophilic attack and substitution reactions.
Furthermore, the pyridine nitrogen can be activated by Lewis acids. Coordination of a Lewis acid to the nitrogen lone pair exaggerates the electron-withdrawing nature of the ring, further increasing its reactivity towards nucleophiles under less forcing conditions.
Transformations Involving the Bromine Atom as a Leaving Group
The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, enabling a variety of substitution reactions. This is the most synthetically exploited feature of the molecule, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-2 position of the pyridine ring by replacing the bromine atom.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting the 2-bromopyridine (B144113) moiety with an organoboron compound, typically a boronic acid or a boronic ester. researchgate.net These reactions are tolerant of a wide range of functional groups and are often carried out under aqueous and aerobic conditions. researchgate.net A typical catalytic system involves a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base, and a suitable solvent. researchgate.netcommonorganicchemistry.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst / Precatalyst | Ligand (if any) | Base | Solvent(s) | Temperature | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | Isopropanol/Water | Ambient | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ (as part of complex) | K₃PO₄ | DMF | 85 °C | commonorganicchemistry.com |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 120 °C | commonorganicchemistry.com |
| Pd/C | None | Na₂CO₃ | Water | 100 °C | researchgate.net |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse range of 2-aminopyridine (B139424) derivatives. This reaction couples the 2-bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.govresearchgate.net The choice of ligand is crucial and often involves bulky, electron-rich phosphines like BINAP, dppp, or biaryl phosphines (e.g., XPhos). researchgate.netchemspider.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 °C | chemspider.com |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 °C | researchgate.net |
| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | Reflux | researchgate.net |
| [Pd₂(MeCN)₆][BF₄]₂ | DavePhos | K₃PO₄ | 1,4-Dioxane | 80-100 °C | rsc.org |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine ring allows the bromine at C-2 to be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reaction proceeds via an addition-elimination pathway. The nucleophile first attacks the carbon bearing the bromine, forming a negatively charged intermediate where aromaticity is temporarily disrupted. acs.org The aromaticity is then restored upon the expulsion of the bromide leaving group. acs.org This pathway is favored at the 2-position due to the ability of the ring nitrogen to stabilize the anionic intermediate. nih.gov Typical nucleophiles used in these reactions include alkoxides, thiolates, and amines, often requiring heat to proceed.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for a range of transformations, most notably esterification and amidation, which are fundamental in constructing more complex molecules.
Esterification of the carboxylic acid can be achieved through several standard methods. The classic Fischer esterification involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or an alkane sulfonic acid). google.commasterorganicchemistry.com The reaction is an equilibrium process, and removal of water is typically required to drive it to completion. google.commasterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling reagents. A widely used method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This reaction proceeds at room temperature under neutral conditions and is compatible with a broad range of alcohols, including those that are sensitive to acid. orgsyn.org Other modern coupling reagents, such as TBTU or COMU, can also be used effectively for ester formation. organic-chemistry.org
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This can be accomplished by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, an activating agent is required.
One common approach is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. nih.gov
A more direct and often milder approach involves the use of peptide coupling reagents. libretexts.orggrowingscience.com A vast array of such reagents exists, including carbodiimides (e.g., DCC, EDC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or onium salts like HATU, HBTU, and PyBOP. bachem.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then rapidly captured by the amine to yield the desired amide with high efficiency and minimal side reactions. uni-kiel.de
Functionalization and Derivatization Strategies for the Pyridyloxy-acetic Acid Core
The functionalization of the this compound core can be systematically approached by targeting its key reactive moieties. These include transformations of the carboxylic acid group, reactions involving the pyridine ring, and displacement of the bromine atom.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for derivatization, most commonly through the formation of amides and esters.
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The general scheme for amide formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents.
Esterification: Ester derivatives of this compound can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. For instance, the reaction with ethyl bromoacetate (B1195939) can introduce an additional ester functional group.
Transformations of the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the bromine atom at the 2-position further influences the reactivity of the ring.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. google.comgoogle.com This strategy is highly effective for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring, significantly increasing molecular complexity. google.comnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and can be tailored for a wide range of substrates. google.comnih.gov Microwave-assisted Suzuki coupling has also been shown to be an efficient method for the synthesis of substituted pyridines, often leading to shorter reaction times and improved yields. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Varies |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | Reflux | Good to Excellent google.com |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 (Microwave) | >90 |
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of the pyridine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction. Common nucleophiles include amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups at this position.
Modification of the Ether Linkage
While less common, modification of the ether linkage can also be a route for derivatization, although it may require more forcing conditions that could potentially affect other functional groups in the molecule.
The strategic combination of these derivatization approaches allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of novel compounds with tailored properties.
Applications in Advanced Organic Synthesis
(2-Bromo-pyridin-4-yloxy)-acetic acid as a Versatile Synthetic Building Block
This compound is a multifaceted building block in organic synthesis, primarily due to the distinct reactivity of its three key functional groups: the bromo substituent on the pyridine (B92270) ring, the carboxylic acid side chain, and the pyridyloxy ether linkage. The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities, including amino, and thiol groups. For instance, similar bromo-pyridine derivatives readily undergo substitution reactions with various nucleophiles. evitachem.com
The carboxylic acid group provides a handle for a different set of chemical transformations. It can be converted into esters, amides, and other acid derivatives, enabling the extension of the molecular framework or the introduction of specific pharmacophores. pipzine-chem.com Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, offering another avenue for diversification. evitachem.com The ether linkage, while generally more stable, can also participate in cleavage reactions under specific conditions, although this is less commonly exploited. The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecule, making it a cornerstone for the synthesis of complex target structures.
Table 1: Reactivity of Functional Groups in this compound and its Analogs
| Functional Group | Position | Potential Reactions | Reagents/Conditions |
| Bromo | 2-position of Pyridine Ring | Nucleophilic Aromatic Substitution | Amines, Thiols |
| Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille), Alkynes (Sonogashira) | ||
| Carboxylic Acid | Acetic acid side chain | Esterification | Alcohols, Acid/Base catalysis |
| Amidation | Amines, Coupling agents (e.g., DCC, EDC) | ||
| Reduction | Lithium aluminum hydride, Sodium borohydride | ||
| Pyridyloxy Ether | 4-position of Pyridine Ring | Ether Cleavage | Strong acids (e.g., HBr, HI) |
Precursor for Diverse Heterocyclic Frameworks and Polyfunctional Molecules
The inherent functionality of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic frameworks. The bromo and carboxylic acid groups can be utilized in intramolecular cyclization reactions to form fused ring systems. For example, by reacting the carboxylic acid with a suitable functional group introduced at the 2-position (via substitution of the bromine), a range of bicyclic heteroaromatic compounds can be accessed.
Moreover, this compound serves as a precursor for polyfunctional molecules by sequential modification of its reactive sites. The bromine atom can be a focal point for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. ossila.com These reactions, followed by transformations of the carboxylic acid moiety, can lead to the generation of highly decorated pyridine derivatives. For example, a related compound, 2-bromopyridine (B144113), has been used in ruthenium-catalyzed reactions to form complex 2-pyridone structures. nih.gov This highlights the potential of the 2-bromo-pyridyl moiety in constructing diverse heterocyclic systems. The synthesis of thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, known inhibitors of human protein kinase CK2, from related starting materials further underscores the utility of such scaffolds in generating biologically relevant molecules. nih.gov
Role in the Synthesis of Complex Ligands and Supramolecular Architectures
The pyridine nitrogen and the oxygen atoms of the ether and carboxylic acid groups in this compound make it an excellent candidate for the design and synthesis of complex ligands for coordination chemistry and supramolecular assembly. The pyridine nitrogen can act as a metal-binding site, and the carboxylic acid can be deprotonated to form a carboxylate that can also coordinate to metal ions, potentially leading to the formation of polynuclear metal-organic frameworks (MOFs). pipzine-chem.com
The bromo substituent can be further functionalized to introduce additional coordinating groups. For instance, a Sonogashira coupling could introduce an ethynylpyridine moiety, creating a bidentate or tridentate ligand. The synthesis of 2,2'-bipyridine (B1663995) ligands from 2-bromo-4-fluoropyridine (B1291336) demonstrates the feasibility of using such brominated pyridines as precursors to multidentate ligands. ossila.com These resulting complex ligands can be used to construct sophisticated supramolecular architectures with specific photophysical, catalytic, or host-guest properties.
Integration into Combinatorial Library Generation for Chemical Diversity
This compound is a well-suited building block for combinatorial chemistry and the generation of diverse chemical libraries. Its trifunctional nature allows for a three-dimensional diversification strategy. A library of compounds can be rapidly generated by reacting the carboxylic acid with a set of diverse amines to form a library of amides. Subsequently, the bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with a range of boronic acids or other organometallic reagents.
This approach allows for the creation of a large number of distinct compounds from a single, readily accessible starting material. The resulting libraries of decorated pyridine derivatives can then be screened for biological activity, leading to the identification of new lead compounds in drug discovery. For instance, related brominated pyridine compounds have been utilized in the synthesis of kinase inhibitors, demonstrating the potential of such scaffolds in generating libraries of biologically active molecules. google.com The development of high-throughput methods for C-N coupling reactions involving heteroaryl halides further facilitates the use of such building blocks in combinatorial synthesis. frontierspecialtychemicals.com
Research Perspectives in Medicinal Chemistry Scaffold Design
Conceptual Design and Chemical Space Exploration of Pyridyloxy-acetic Acid Scaffolds
The conceptual design of pyridyloxy-acetic acid scaffolds is rooted in the principles of scaffold-based drug discovery, which aims to explore novel areas of chemical space. researchgate.net Chemical space encompasses all possible molecules, and exploring it systematically is crucial for discovering new drugs. researchgate.net The pyridyloxy-acetic acid framework is valued for its synthetic tractability and its ability to present functional groups in specific three-dimensional orientations, making it an attractive starting point for library synthesis and screening.
Chemoinformatic analyses are often employed to explore the chemical space and scaffold diversity of inhibitor classes, providing insights into structural requirements for potent activity. nih.gov This involves analyzing databases of active compounds to identify common scaffolds and patterns that can guide the design of new molecules. nih.govresearchgate.net For instance, the analysis of kinase inhibitors has revealed that certain core structures, analogous in principle to the pyridyloxy-acetic acid scaffold, are repeatedly found and can be decorated with various substituents to achieve desired activity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction Modulation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like (2-Bromo-pyridin-4-yloxy)-acetic acid relates to its biological activity. These studies involve systematically modifying different parts of the molecule and assessing the impact on its interaction with a biological target.
The substituents on the pyridine (B92270) ring play a critical role in modulating the binding affinity and efficacy of pyridyloxy-acetic acid derivatives. The nature, position, and electronic properties of these substituents can significantly influence interactions with target proteins. nih.govrsc.org
The presence of a halogen atom, such as the bromine in this compound, can have profound effects. Halogens can act as electron-withdrawing groups, affecting the electron density of the pyridine ring and its ability to form hydrogen bonds or other interactions. nih.govresearchgate.net For example, in studies on substituted pyridine analogs of epibatidine (B1211577) targeting nicotinic receptors, a bromo substituent was found to result in significantly greater binding affinity for β2-containing receptors compared to β4-containing receptors. nih.gov This highlights the role of the substituent in conferring subtype selectivity.
Table 1: Effect of Pyridine Substituents on Receptor Binding Affinity of Epibatidine Analogs
| Substituent | Receptor Subtype Affinity Profile | Key Finding | Citation |
|---|---|---|---|
| Bromo | 4- to 55-fold greater affinity at β2- vs. β4-containing receptors | Modest increase in efficacy at α4β4 vs. α4β2. | nih.gov |
| Fluoro | 52- to 875-fold greater affinity at β2- vs. β4-containing receptors | Efficacy at α4β4 was 3-fold greater than at other subtypes. | nih.gov |
| Amino | 10- to 115-fold greater affinity at β2- vs. β4-containing receptors | Greater efficacy and potency at α3β4 receptors. | nih.gov |
| Norchloro | 114- to 3500-fold greater affinity at β2- vs. β4-containing receptors | 2-fold greater efficacy at α4β2 and α4β4 than at α3β4. | nih.gov |
The acetic acid side chain is a crucial component of the this compound scaffold, providing a key interaction point with biological targets. This carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues, such as arginine or lysine, in a protein's binding pocket.
In studies of related (pyrimidinyloxy)acetic acids as aldose reductase inhibitors, the acetic acid moiety was essential for activity. nih.gov The ability of this group to interact with the enzyme's active site was a primary determinant of inhibitory potency. nih.gov Furthermore, the linker connecting the aromatic ring to the acetic acid group (in this case, an ether oxygen) dictates the spatial positioning of the carboxylate, which must be optimal for effective binding.
The bioactivity of scaffolds can be significantly enhanced by the presence of an acetic acid group. researchgate.netnih.gov For example, in the context of bioactive glasses, the use of acetic acid during synthesis can increase the material's surface area and promote the formation of hydroxylapatite, a key component of bone. researchgate.netnih.govresearchgate.net While a different field, this demonstrates the chemical utility and reactivity of the acetic acid functional group. In drug design, modifying the linker or the acid portion itself—for instance, by converting it to an ester or amide—is a common strategy to alter pharmacokinetic properties or to probe the necessity of the acidic proton for biological activity. mdpi.com
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. For the pyridyloxy-acetic acid scaffold, the relative orientation of the pyridine ring and the acetic acid side chain is governed by the rotational freedom around the ether linkage. This conformation can be influenced by the substituents on the pyridine ring and interactions within the binding site of a target protein.
Computational modeling and experimental techniques like X-ray crystallography are used to understand the preferred conformations of such scaffolds. The design of more rigid analogs, where rotational freedom is restricted, is a common strategy in medicinal chemistry to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity. This can be achieved by incorporating the scaffold into a larger ring system.
Exploring chiral centers within a scaffold can also lead to the discovery of potent and selective agents. nih.gov Even in simple ring systems, the introduction of stereochemistry can have profound effects on neuropharmacological activity. nih.gov Although this compound itself is not chiral, derivatives can be designed to include stereocenters, and understanding their impact on target interaction is a key aspect of modern scaffold design.
Role in the Development of Bifunctional Molecules and Chemical Conjugates (e.g., PROTAC Linkers)
The this compound scaffold is well-suited for use in the construction of more complex bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. nih.govbiochempeg.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. nih.gov Its length, composition, and attachment points influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for protein degradation. nih.govmedchemexpress.com The pyridyloxy-acetic acid structure can be readily incorporated into these linkers. The carboxylic acid handle provides a convenient point for chemical modification and conjugation to either the target-binding ligand or the E3 ligase-recruiting moiety through amide bond formation or other coupling reactions. medchemexpress.com
The bromo-substituent on the pyridine ring offers an additional, orthogonal site for chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This dual functionality—the acid handle and the reactive bromo group—makes this compound a valuable building block for creating diverse libraries of PROTACs with varied linker architectures. Different linker types, such as PEG-based or alkyl chains, can be explored to optimize the physicochemical properties and degradation efficiency of the final PROTAC. biochempeg.com The development of such chemical tools is expanding the "druggable" proteome by providing strategies to target proteins that have been difficult to inhibit with traditional small molecules. nih.govacs.org
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Catalytic Transformations Involving the Bromine Atom
The bromine atom at the C-2 position of the pyridine (B92270) ring in (2-bromo-pyridin-4-yloxy)-acetic acid is a key functional group that enables a variety of catalytic transformations. The electron-withdrawing nature of the pyridine nitrogen atom renders the C-Br bond susceptible to oxidative addition by transition metals, a critical step in many cross-coupling reactions.
Studies on analogous 2-bromopyridine (B144113) compounds have demonstrated their utility in several metal-catalyzed reactions. These reactions are foundational to understanding the potential transformations of this compound.
Key Catalytic Systems for 2-Bromopyridines:
| Catalytic System | Reaction Type | Description |
| Palladium-based catalysts | Cross-coupling (e.g., Suzuki, Negishi) | These are widely used for forming new carbon-carbon bonds by coupling the 2-bromopyridine moiety with organoboron or organozinc reagents, respectively. researchgate.net |
| Copper-based catalysts | C-N Bond Formation (Amination) | Copper(I) sources, often with ligands like 1,2-ethanediamine, have proven effective in forming carbon-nitrogen bonds, which is a method to introduce amine functionalities. |
| Ruthenium-based catalysts | Domino C-O/C-N/C-C Bond Formation | A ruthenium(II) catalytic system has been used to convert 2-bromopyridines into complex 2-pyridone structures through a sequence of reactions. mdpi.com |
| Nickel/Photoredox Dual Catalysis | C(sp²)–C(sp³) Cross-Coupling | This method uses light energy to generate alkyl radicals that can couple with the 2-bromopyridine, facilitated by a nickel catalyst. |
For instance, palladium-catalyzed cross-coupling reactions are a common strategy. The catalytic cycle typically involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net Similarly, copper-catalyzed amination reactions have been successfully applied to various bromopyridines, enabling the synthesis of aminopyridine derivatives.
Elucidation of Reaction Intermediates and Transition States
Understanding the reaction intermediates and transition states is crucial for optimizing reaction conditions and predicting product outcomes. While specific studies on this compound are not widely available, mechanistic work on related 2-bromopyridine systems provides valuable insights.
A plausible pathway for the ruthenium-catalyzed conversion of 2-bromopyridines to 2-pyridones suggests the formation of several key intermediates. mdpi.com The proposed mechanism initiates with the coordination of the ruthenium(II) catalyst to the 2-bromopyridine. This is followed by a nucleophilic aromatic substitution of the bromine atom, leading to a pyridone intermediate. This intermediate can then undergo further reactions, such as oxidative addition with another molecule of 2-bromopyridine, to form more complex structures. mdpi.com
In other systems, such as the metal-free synthesis of 6-substituted 2-bromopyridines, reaction mechanisms have been explored using both control experiments and computational methods like Density Functional Theory (DFT) calculations. researchgate.net These studies help to map out the energy landscape of the reaction, identifying the most likely transition states and intermediates.
Kinetic and Thermodynamic Characterization of Synthetic Pathways
Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the available literature. Such studies would typically involve:
Kinetic Analysis: Measuring reaction rates under varying conditions of temperature, concentration, and catalyst loading to determine the rate law and activation parameters (e.g., activation energy, pre-exponential factor).
Thermodynamic Analysis: Determining the enthalpy and entropy of reaction through calorimetry or by studying the temperature dependence of the equilibrium constant.
This information is vital for process optimization, ensuring efficient and safe reaction scale-up. In the absence of specific data for this compound, general principles of physical organic chemistry would be applied to estimate the kinetic and thermodynamic feasibility of its synthetic routes.
Investigations into Chemo- and Regioselectivity
Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of polysubstituted aromatic compounds like this compound. The inherent electronic properties of the substituted pyridine ring dictate the likely sites of reaction.
Factors Influencing Selectivity in Bromopyridine Chemistry:
| Selectivity Type | Influencing Factors | Example |
| Chemoselectivity | Differences in bond reactivity | In molecules with multiple different halogen atoms, such as 2-bromo-5-iodopyridine, the more reactive C-I bond can be selectively functionalized over the C-Br bond in certain catalytic reactions. |
| Regioselectivity | Steric hindrance and electronic effects | In the metalation of chloropyrazines, the choice of the metalating agent and the reaction conditions can direct the substitution to a specific position on the ring. nih.gov |
For this compound, the primary sites for further functionalization would be the bromine-bearing carbon (C-2) and the positions on the pyridine ring not occupied by the ether linkage. The choice of catalyst and reaction conditions would be paramount in directing a reaction to a specific site. For example, a bulky catalyst might favor reaction at a less sterically hindered position. Conversely, the electronic influence of the ether and carboxylic acid groups will also play a significant role in directing incoming electrophiles or nucleophiles. Studies on the selective functionalization of 2,6-dibromopyridine (B144722) have shown that mono-substitution can be achieved with high selectivity under carefully controlled conditions, preventing the formation of di-substituted products. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.govrsc.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large organic molecules. nih.govwur.nl DFT calculations can elucidate the fundamental aspects of molecular geometry, orbital energies, and charge distribution, which collectively determine the chemical character of a compound. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. arxiv.org This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like (2-Bromo-pyridin-4-yloxy)-acetic acid, this process also includes conformational analysis to identify the most stable spatial orientations (conformers).
The structure of this compound features several rotatable bonds, primarily the C-O-C linkage between the pyridine (B92270) ring and the acetic acid group, and the C-C and C-O bonds within the acetic acid side chain. A potential energy surface scan, varying the key dihedral angles, can be performed to identify the global energy minimum. For instance, a similar conformational analysis was conducted for 3-bromo-2-hydroxypyridine (B31989) to find its most stable geometry by rotating the hydroxyl group. mdpi.com The optimization for this compound would likely be performed using a DFT method such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide accurate geometries for related organic molecules. researchgate.netresearchgate.net The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. In the crystal structure of a related pyridine-bromine trifluoride complex, the formation of a Br-N bond was shown to alter the bond angles of the pyridine ring, making it closer to a regular hexagon. aalto.fi
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data based on Analogs)
| Parameter | Predicted Value | Description |
|---|---|---|
| C-Br Bond Length | ~1.85 - 1.90 Å | Bond between Carbon-2 of the pyridine ring and Bromine. |
| Pyridine C-O Bond Length | ~1.35 - 1.40 Å | Bond between Carbon-4 of the pyridine ring and the ether oxygen. |
| Acetic Acid C=O Bond Length | ~1.20 - 1.25 Å | Carbonyl double bond in the carboxylic acid group. |
| Pyridine N-C-C Angle | ~123° - 124° | Internal angle of the pyridine ring adjacent to the nitrogen. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a significant indicator of molecular stability and reactivity. nih.govnih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability. nih.govresearchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine ring and the ether oxygen atom, which are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the pyridine ring, particularly on the carbon atoms, making it susceptible to nucleophilic attack. researchgate.net In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to have π character delocalized around the pyridine ring, while the LUMO was also of π* type, with a calculated energy gap of approximately 6.785 eV. mdpi.com The presence of the electron-withdrawing bromine atom and the acetic acid group would influence the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Hypothetical Data)
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive behavior. libretexts.org MEP surfaces are color-coded to indicate different regions of electrostatic potential. wolfram.com Typically, red areas signify regions of high electron density and negative potential (prone to electrophilic attack), while blue areas denote electron-deficient regions with positive potential (prone to nucleophilic attack). Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net
In the MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid group. nih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation and interaction with nucleophiles. The bromine atom's region would also exhibit a slightly positive potential (the "sigma-hole"), making it a potential halogen bond donor. researchgate.net Computational studies on acetic acid and substituted pyridines confirm these general patterns. wolfram.comnih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. This analysis can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.netrsc.org
For this compound, NBO analysis would reveal significant intramolecular interactions. A key interaction would be the hyperconjugation between the lone pair orbitals of the ether oxygen and the π* anti-bonding orbitals of the pyridine ring, contributing to the stability of the ether linkage. Similarly, delocalization would occur between the lone pairs of the carbonyl oxygen and the adjacent C-O bond in the carboxylic acid group. Vibrational analysis of similar compounds has revealed that strong intramolecular hydrogen bonding, such as O-H···O and N-H···O interactions, can be confirmed through NBO analysis, which indicates charge transfer between donor and acceptor groups and enhances bioactivity. nih.gov
Prediction of Spectroscopic Signatures (e.g., NMR, IR)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions serve as a powerful aid in the interpretation and assignment of experimental spectra. For instance, in a study of a new iridium complex, DFT calculations were used to support the structural analysis based on NMR and IR data. rsc.org
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculations would show distinct signals for the protons on the pyridine ring, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton. The calculated IR spectrum would predict the vibrational frequencies and intensities of the molecule's functional groups. Key predicted vibrational bands would include the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700-1750 cm⁻¹), the C-O-C ether stretches, and the C-Br stretch (~500-600 cm⁻¹). Comparing these calculated spectra with experimental results allows for a detailed and confident assignment of the observed peaks. mdpi.com
Table 3: Predicted Key Spectroscopic Signatures for this compound (Hypothetical Data)
| Spectroscopy | Feature | Predicted Position | Functional Group |
|---|---|---|---|
| IR | O-H Stretch | 2800-3300 cm⁻¹ | Carboxylic Acid |
| IR | C=O Stretch | 1700-1750 cm⁻¹ | Carboxylic Acid |
| IR | C-O-C Asymmetric Stretch | 1200-1275 cm⁻¹ | Aryl Ether |
| ¹H NMR | Pyridine Protons | 7.0 - 8.5 ppm | Aromatic Ring |
| ¹H NMR | Methylene Protons (-CH₂-) | 4.5 - 5.0 ppm | Acetic Acid Moiety |
Computational Approaches to Reaction Mechanism Prediction and Energy Profiles
Beyond static properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the associated activation energies (energy profiles). princeton.edu This provides a detailed, step-by-step understanding of how a reaction proceeds.
For this compound, computational methods could be used to predict its reactivity in various transformations. The pyridine ring is generally electron-deficient and reluctant to undergo electrophilic substitution, often requiring harsh conditions. youtube.compharmaguideline.com However, computational models could explore the energy barriers for substitutions at different positions. More likely are nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. DFT calculations could model the transition state for such a reaction, providing the activation energy and reaction thermodynamics. Furthermore, the reactivity of the carboxylic acid group (e.g., esterification) or reactions involving the ether linkage could be simulated to predict reaction pathways and energy profiles, offering guidance for synthetic applications. organic-chemistry.org
Molecular Modeling and Cheminformatics in Scaffold Design
Molecular modeling and cheminformatics are powerful computational disciplines that enable the design and analysis of molecules and their properties. These approaches utilize the principles of theoretical chemistry and computer science to create and study three-dimensional models of molecules, predict their behavior, and manage vast datasets of chemical information. In the context of scaffold design, these tools are indispensable for systematically exploring chemical space, identifying promising structural motifs, and optimizing lead compounds.
For the this compound scaffold, molecular modeling techniques would be instrumental in understanding its conformational preferences, electronic properties, and potential for derivatization. Cheminformatics tools could be used to compare it with existing compounds, assess its drug-likeness, and predict potential biological activities or material properties. However, a detailed review of publicly available scientific literature reveals a notable absence of specific molecular modeling and cheminformatics studies focused exclusively on the design of scaffolds based on this compound.
Table 1: Status of Computational Research for this compound
| Research Area | Status |
|---|---|
| Molecular Modeling for Scaffold Design | No specific studies found |
| Ligand-Target Docking Simulations | No specific studies found |
| Pharmacophore Modeling | No specific studies found |
Ligand-Target Docking Simulations
Ligand-target docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). By estimating the binding affinity and exploring the interaction patterns, docking simulations can provide crucial insights into the mechanism of action of a potential drug molecule. This technique is widely used to screen virtual libraries of compounds against a specific biological target, prioritizing candidates for experimental testing.
In principle, this compound and its derivatives could be subjected to docking simulations against various protein targets to explore their potential as inhibitors or modulators. The pyridine ring, ether linkage, carboxylic acid group, and bromine atom all represent potential points of interaction that could contribute to binding. Despite the utility of this approach, there are currently no specific published research findings detailing ligand-target docking simulations for this compound.
Conclusion and Future Research Directions
Synthesis and Transformation Advancements for (2-Bromo-pyridin-4-yloxy)-acetic acid
The synthesis of this compound, while not extensively detailed in current literature, can be strategically designed based on established chemical principles. A primary synthetic route would likely involve a nucleophilic aromatic substitution reaction. This would entail the reaction of 2-bromo-4-hydroxypyridine (B1272042) with a suitable two-carbon building block, such as ethyl bromoacetate (B1195939), in the presence of a base. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Advancements in this area could focus on the optimization of reaction conditions to improve yield and purity. This includes the exploration of various bases, solvents, and temperature profiles. Furthermore, the development of one-pot synthesis methodologies, starting from more readily available precursors like 2,4-dibromopyridine, could significantly enhance the efficiency of the synthetic process.
The transformations of this compound are dictated by its three key functional groups: the bromo-substituted pyridine (B92270) ring, the ether linkage, and the carboxylic acid moiety. The bromine atom at the 2-position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of substituents, thereby enabling the generation of diverse molecular libraries.
The carboxylic acid group serves as a versatile handle for further derivatization. Standard esterification and amidation reactions can be employed to modify this part of the molecule, which can be crucial for tuning its physicochemical properties.
Emerging Chemical Transformations and Methodologies
The field of organic synthesis is continuously evolving, and several emerging methodologies could be applied to the synthesis and transformation of this compound.
Key Emerging Methodologies:
| Methodology | Description | Potential Application |
| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions, often under mild conditions. | Could enable novel C-H functionalization reactions on the pyridine ring or facilitate challenging cross-coupling reactions. |
| Flow Chemistry | Involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. | Can lead to improved reaction control, enhanced safety, and easier scalability for the synthesis of the target compound and its derivatives. |
| Biocatalysis | Employs enzymes to catalyze chemical reactions with high selectivity and efficiency. | Could be used for the enantioselective synthesis of chiral derivatives or for regioselective transformations of the pyridine scaffold. |
These advanced methodologies offer the potential for more efficient, selective, and environmentally benign routes to novel derivatives of this compound.
Future Trajectories in Scaffold-Based Chemical Discovery
The this compound scaffold holds considerable promise for the discovery of new chemical entities with valuable biological activities. The pyridine ring is a common motif in many pharmaceuticals, and its substitution pattern can significantly influence its biological profile.
Future research in this area should focus on:
Library Synthesis: The systematic derivatization of the scaffold at its three key positions (the bromo-position, the pyridine ring itself, and the carboxylic acid) to generate a library of diverse compounds.
Biological Screening: The evaluation of these compound libraries in a variety of biological assays to identify potential hits for drug discovery programs. Areas of interest could include oncology, infectious diseases, and neurodegenerative disorders.
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, detailed SAR studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties.
The modular nature of the this compound scaffold makes it an ideal starting point for fragment-based drug design and diversity-oriented synthesis approaches.
Challenges and Opportunities in Targeted Chemical Synthesis and Design
While the potential of this compound is significant, there are challenges to be addressed in its targeted synthesis and design.
Challenges:
Regioselectivity: Controlling the regioselectivity of reactions on the pyridine ring can be challenging due to the influence of the nitrogen atom and the existing substituents.
Scalability: Developing a scalable and cost-effective synthesis will be crucial for the large-scale production of any promising derivatives.
Intellectual Property: Navigating the existing patent landscape for related pyridine-based compounds will be important for commercial development.
Opportunities:
Novel Chemical Space: The exploration of derivatives of this scaffold offers the opportunity to access novel chemical space and identify compounds with unique biological activities.
Medicinal Chemistry Applications: The structural features of the scaffold make it an attractive starting point for the development of new therapeutic agents.
Materials Science: Pyridine-containing compounds can also have applications in materials science, for example, as ligands for metal complexes or as components of functional polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
